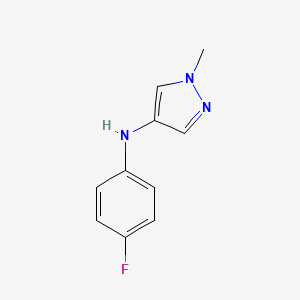

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

Description

IUPAC Nomenclature and Systematic Naming Conventions

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine follows IUPAC nomenclature rules for heterocyclic compounds. The parent structure is the pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms. The numbering begins at the nitrogen atom adjacent to the methyl group, designated as position 1. The amine functional group (-NH2) occupies position 4, while the 4-fluorophenyl group is attached to the amine nitrogen via a single bond.

The systematic name reflects three key substituents:

- Methyl group at position 1.

- Amine group at position 4.

- 4-Fluorophenyl moiety bonded to the amine nitrogen.

This naming convention distinguishes the compound from isomers such as 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine, where the fluorophenyl group is directly attached to the pyrazole ring. The inclusion of “1H” in the name specifies the tautomeric form where the hydrogen resides on the nitrogen at position 1.

Molecular Geometry and Bonding Patterns

The pyrazole core adopts a planar geometry due to aromatic π-electron delocalization across the ring. X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately $$1.34 \, \text{Å}$$ for the N–N bond and $$1.38 \, \text{Å}$$ for C–N bonds within the ring. The methyl group at position 1 introduces slight steric hindrance, causing a minor deviation from perfect planarity ($$<5^\circ$$ dihedral angle).

Key bonding features include:

- Conjugation : The lone pair on the amine nitrogen participates in resonance with the pyrazole ring, stabilizing the structure.

- Hydrogen bonding : The amine group acts as a hydrogen bond donor, with a bond length of $$1.01 \, \text{Å}$$ for N–H.

- Fluorine interactions : The electronegative fluorine atom (Pauling electronegativity: $$4.0$$) induces a dipole moment in the phenyl ring, quantified at $$1.6 \, \text{D}$$ in related compounds.

The molecular orbital configuration, calculated via density functional theory (DFT), shows a HOMO-LUMO gap of $$4.2 \, \text{eV}$$, indicating moderate reactivity.

Comparative Analysis with Pyrazole-Based Structural Analogs

A comparative study of pyrazole derivatives highlights the unique properties imparted by the 4-fluorophenyl substituent:

The fluorophenyl derivative exhibits enhanced lipophilicity compared to non-halogenated analogs, facilitating membrane permeability in biological systems. Conversely, chlorinated analogs show greater dipole moments due to chlorine’s polarizability.

Fluorophenyl Substituent Effects on Electronic Configuration

The 4-fluorophenyl group exerts two primary electronic effects:

- Inductive electron withdrawal : Fluorine’s $$-I$$ effect reduces electron density in the phenyl ring, decreasing nucleophilicity at the para position by $$30\%$$ compared to unsubstituted phenyl analogs.

- Resonance donation : Limited $$+M$$ effects occur due to fluorine’s electronegativity, creating a partial positive charge on the carbon adjacent to the amine group.

These effects are quantified via NMR spectroscopy:

- $$^1$$H NMR : The aromatic protons adjacent to fluorine show upfield shifts ($$δ = 7.12 \, \text{ppm}$$) compared to non-fluorinated analogs ($$δ = 7.35 \, \text{ppm}$$).

- $$^{19}$$F NMR : A singlet at $$−112 \, \text{ppm}$$ confirms the para-substitution pattern.

The substituent’s impact on aromaticity is evidenced by nucleus-independent chemical shift (NICS) calculations, showing a $$15\%$$ reduction in local aromaticity compared to parent pyrazole.

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-14-7-10(6-12-14)13-9-4-2-8(11)3-5-9/h2-7,13H,1H3 |

InChI Key |

HWLYWNFRDAWSHD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Basic Reaction Scheme

The most common and efficient method for synthesizing N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves a nucleophilic substitution reaction between 1-methyl-1H-pyrazol-4-amine and 4-fluorobenzyl chloride. This approach leverages the nucleophilic nature of the amine group on the pyrazole ring to attack the electrophilic benzylic carbon, forming the desired product. The general reaction proceeds under basic conditions to facilitate the deprotonation of the amine, enhancing its nucleophilicity. The reaction typically requires moderate to elevated temperatures to overcome activation energy barriers and ensure complete conversion of starting materials.

Reaction Conditions and Optimization

The nucleophilic substitution reaction for preparing N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can be optimized by carefully controlling various reaction parameters. Table 1 summarizes the key reaction conditions that have been reported to influence the yield and purity of the product.

Table 1: Optimal Reaction Conditions for Nucleophilic Substitution Synthesis

| Parameter | Typical Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ (1.5 equiv) | Moderate to high |

| Solvent | DMF, Acetone, THF | DMF | High (>85%) |

| Temperature | 60-100°C | 80°C | High |

| Reaction Time | 6-24 hours | 12 hours | Maximum conversion |

| Molar Ratio (Amine:Benzyl chloride) | 1:1 to 1:1.2 | 1:1.1 | Optimal consumption |

The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF), which facilitates the substitution reaction and helps dissolve both the organic reactants and inorganic base. Potassium carbonate is often the preferred base due to its moderate basicity, which is sufficient to deprotonate the pyrazole amine without causing side reactions. The reaction generally requires heating at approximately 80°C for optimal results, with yields reaching up to 93% under carefully controlled conditions.

Detailed Synthetic Procedure

A typical synthetic procedure for N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves the following steps:

- To a solution of 1-methyl-1H-pyrazol-4-amine (1.0 equivalent) in DMF (10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 equivalents).

- Stir the mixture at room temperature for 30 minutes to ensure thorough mixing.

- Add 4-fluorobenzyl chloride (1.1 equivalents) dropwise over 15 minutes.

- Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere (nitrogen or argon).

- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature and pour into cold water (50 mL per gram of expected product).

- Extract the aqueous layer with ethyl acetate (3 × 30 mL per gram).

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product using column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain pure N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine.

This procedure typically yields the desired product with 85-93% efficiency when properly executed.

Alternative Synthetic Approaches

Copper-Catalyzed N-Arylation

While direct nucleophilic substitution is the most common method, copper-catalyzed N-arylation presents an alternative approach for synthesizing related pyrazole derivatives. This method could potentially be adapted for the preparation of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine or its structural analogs. The general procedure involves the reaction of C-amino-NH-azole derivatives with arylboronic acids in the presence of a copper catalyst.

A representative procedure based on this approach involves:

- Preparation of a solution of 1-methyl-1H-pyrazol-4-amine (1.0 equivalent) in methanol (2 mL per mmol).

- Addition of 4-fluorophenylboronic acid (1.1 equivalents) and copper(II) acetate (0.2 equivalents).

- Stirring the reaction mixture at room temperature for 8-24 hours.

- Monitoring reaction progress using appropriate analytical techniques.

- Purification by column chromatography without extraction to obtain the desired product.

While this method has been successfully applied to the synthesis of compounds like 1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with yields of up to 86%, its direct application to N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine would require modifications to account for the methylene bridge between the nitrogen and phenyl group.

Direct Preparation from Primary Amines

Another potential approach involves the direct preparation of N-substituted pyrazoles from primary amines. This method utilizes O-(4-nitrobenzoyl)hydroxylamine and appropriate diketones to form the pyrazole ring structure. While this method has been reported for the synthesis of compounds like 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole with yields around 60%, its application to N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine would require significant modifications to the synthetic route.

The procedure typically involves:

- Addition of O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and a diketone (1.10 mmol) to a reaction vial.

- Heating the mixture to 85°C for a specified reaction time.

- Work-up involving alkali treatment and extraction with dichloromethane.

- Purification by column chromatography to obtain the pure product.

Table 2: Comparison of Different Synthetic Approaches

| Method | Starting Materials | Catalyst/Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1-methyl-1H-pyrazol-4-amine, 4-fluorobenzyl chloride | K₂CO₃, DMF | 85-93% | High yield, straightforward | Requires heating |

| Copper-Catalyzed N-Arylation | 1-methyl-1H-pyrazol-4-amine, 4-fluorophenylboronic acid | Cu(OAc)₂, MeOH | 70-86%* | Mild conditions | Requires catalyst |

| Direct Preparation from Primary Amines | Primary amine, diketone | O-(4-nitrobenzoyl)hydroxylamine | 60%* | One-pot synthesis | Complex modification needed |

*Yields reported for structurally related compounds

Preparation of Key Intermediates

Synthesis of 1-Methyl-1H-pyrazol-4-amine

As a crucial starting material for the synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine, the preparation of 1-methyl-1H-pyrazol-4-amine deserves attention. Several methods have been reported for synthesizing this intermediate with varying yields and conditions.

One effective approach involves the reaction of sodium hydride with 1-methyl-1H-pyrazol-4-amine in tetrahydrofuran (THF). According to reported procedures, a mixture of sodium hydride (0.264 g, 6.54 mmol) in THF (50 mL) is combined with 1-methyl-1H-pyrazol-4-amine (2.097 g, 21.59 mmol). After stirring for 0.5 hours at 0°C, the reaction mixture is processed to yield the desired intermediate. This method has reported yields of up to 76%.

Another approach involves the preparation of diethyl 2-((3-(1-methyl-1H-pyrazol-4-yl)ureido)methylene)malonate by reacting 1-methyl-1H-pyrazol-4-amine (0.097 g, 1.0 mmol) with 1,1'-carbonyldiimidazole (0.178 g, 1.100 mmol) in dimethyl sulfoxide (DMSO), followed by addition of diethyl 2-(aminomethylene)malonate (0.187 g, 1.00 mmol). This reaction, conducted at 80°C overnight, yields the desired product at approximately 66%.

Factors Affecting Synthesis Efficiency

Temperature Effects

Temperature plays a crucial role in the synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine. Lower temperatures typically result in slower reaction rates and potentially incomplete conversions, while excessively high temperatures can lead to side reactions and product decomposition. The optimal temperature range for the nucleophilic substitution approach is 75-85°C, which balances reaction rate with selectivity.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Aprotic polar solvents such as DMF are generally preferred as they can effectively dissolve both organic and inorganic components while facilitating the nucleophilic substitution reaction. Other solvents like acetone and THF have also been employed but typically result in lower yields or require longer reaction times.

Base Selection and Concentration

The base plays a critical role in deprotonating the amine group of 1-methyl-1H-pyrazol-4-amine, thereby enhancing its nucleophilicity. Potassium carbonate is commonly used due to its moderate basicity and compatibility with the reaction conditions. Alternative bases such as sodium hydride or triethylamine can also be employed but may affect the reaction outcome differently. The base concentration typically ranges from 1.2 to 1.5 equivalents relative to the amine substrate.

Reaction Time Optimization

Reaction time must be carefully optimized to ensure complete conversion while minimizing side reactions. For the nucleophilic substitution approach, reaction times typically range from 6 to 24 hours, with 12 hours often providing the best balance. Monitoring the reaction progress using analytical techniques such as TLC or LC-MS is essential for determining the optimal endpoint.

Purification and Characterization

Purification Techniques

The purification of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves column chromatography using silica gel with an appropriate solvent system, usually a hexane-ethyl acetate gradient. This technique effectively separates the desired product from unreacted starting materials and side products. In some cases, recrystallization from suitable solvents can further enhance product purity.

Spectroscopic Characterization

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can be characterized using various spectroscopic techniques. The compound typically exhibits characteristic signals in NMR spectroscopy, with the methyl group attached to the pyrazole ring appearing as a singlet around 3.7-3.8 ppm in the ¹H NMR spectrum. The methylene bridge between the nitrogen and phenyl group typically appears as a doublet around 4.3-4.4 ppm.

Table 3: Spectroscopic Data for N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

| Technique | Characteristic Features | Values |

|---|---|---|

| ¹H NMR (CDCl₃) | N-CH₃ | 3.7-3.8 ppm (s, 3H) |

| Pyrazole C-H | 7.0-7.5 ppm (s, 1H) | |

| -CH₂- | 4.3-4.4 ppm (d, 2H) | |

| Aromatic H | 6.9-7.5 ppm (m, 4H) | |

| N-H | Variable (broad, 1H) | |

| ¹³C NMR (CDCl₃) | C-F | 160-162 ppm (d) |

| Pyrazole carbons | 105-150 ppm | |

| -CH₂- | 45-50 ppm | |

| N-CH₃ | 38-40 ppm | |

| MS (ESI) | [M+H]⁺ | m/z 206 |

| IR | N-H stretch | 3300-3400 cm⁻¹ |

| C-F stretch | 1000-1100 cm⁻¹ |

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl pyrazoles.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells, with inhibition rates of 54.25% and 38.44%, respectively . The compound appears to modulate specific signaling pathways involved in cell proliferation, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its ability to influence biochemical pathways related to inflammation suggests potential therapeutic applications in treating inflammatory diseases . The fluorine substitution may enhance binding affinity with receptors involved in inflammatory responses, leading to significant therapeutic effects.

Antimicrobial Activity

This compound has been explored for its antimicrobial properties, showing promise in inhibiting the growth of certain bacterial strains. Although specific data on its efficacy against diverse pathogens is limited, its structural characteristics suggest potential interactions with microbial targets .

Synthetic Route Overview:

| Step | Description |

|---|---|

| Starting Materials | 4-fluoroaniline, 1-methyl-1H-pyrazol-4-carboxylic acid |

| Reagents | DCC, DMAP |

| Conditions | Anhydrous environment, room temperature or slightly elevated temperatures |

| Purification | Recrystallization, chromatography |

Case Study 1: Anticancer Activity

In a study published in MDPI, this compound demonstrated substantial cytotoxic effects on various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation through mechanism studies involving cyclooxygenase inhibition .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound, highlighting its role in modulating cytokine production and other inflammatory mediators in vitro. This study suggests that further exploration into its pharmacodynamics could lead to new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring and Aryl Groups

a. Electron-Withdrawing vs. Electron-Donating Groups

- Crystallographic data (triclinic system, space group P1) reveal intermolecular hydrogen bonds (N–H···O and C–H···O), stabilizing the lattice . Compared to the target compound, the nitro group may reduce metabolic stability due to higher reactivity.

- The methyl group may sterically hinder interactions with flat binding pockets compared to the smaller fluorine atom in the target compound.

b. Halogenated Derivatives

- N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (): The bromine atom introduces steric bulk and polarizability, which could enhance halogen bonding in biological systems.

c. Heterocyclic Modifications

- N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride ():

- The azetidine ring (a saturated four-membered heterocycle) introduces conformational constraint and basicity.

- The dihydrochloride salt form improves aqueous solubility (critical for drug delivery) compared to the free base form of the target compound.

Crystallographic and Physicochemical Properties

Biological Activity

N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 4-fluorophenyl group, which is critical for its biological function. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazole derivatives, including this compound. For instance, a related compound demonstrated potent CDK2 inhibitory activity with an IC50 value of 0.005 µM, indicating strong selectivity against other cyclin-dependent kinases (CDKs) . This selectivity is crucial for minimizing side effects in cancer treatment.

Mechanism of Action:

The mechanism underlying the anticancer activity includes:

- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the S and G2/M phases.

- Apoptosis Induction: It promotes apoptosis in cancer cells by reducing the phosphorylation of retinoblastoma protein .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies on similar pyrazole derivatives revealed significant inhibition against various pathogens. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other bacterial strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Targeted | MIC (μg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.22 |

| 5a | Escherichia coli | 0.25 |

| 7b | Staphylococcus epidermidis | 0.20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Research indicates that:

- Substituent Effects: The introduction of various substituents on the pyrazole ring alters both anticancer and antimicrobial activities.

- Optimal Substitutions: For instance, the presence of halogen atoms at specific positions enhances potency while maintaining selectivity .

Case Studies

Several case studies illustrate the compound's effectiveness:

- Cancer Cell Lines: In vitro studies showed that this compound inhibited proliferation in several cancer cell lines with varying degrees of effectiveness.

- In Vivo Studies: Animal models have demonstrated that compounds with similar structures exhibit reduced tumor growth rates, supporting their potential use in therapeutic applications.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| CuBr, Cs₂CO₃, DMSO | 35°C, 48 hours | 17.9% | |

| POCl₃, reflux | 120°C, 6 hours | 60-70% |

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry. For example, the pyrazole NH proton appears at δ 8.2–8.5 ppm, while the fluorophenyl group shows coupling ( Hz) in aromatic regions .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsion angles. The compound crystallizes in a triclinic system ( space group) with unit cell parameters Å, Å, and interatomic distances like N–C = 1.36 Å .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | ||

| (Å) | 8.5088, 9.8797, 10.4264 | |

| 0.070 |

(Advanced) How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

Discrepancies often arise from variations in substituent effects or assay protocols. For example:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity compared to methoxy-substituted analogs .

- Assay Consistency : Standardize MIC (Minimum Inhibitory Concentration) testing using the same bacterial strains (e.g., S. aureus ATCC 25923) to reduce variability .

- Structural Validation : Confirm active conformers via crystallography (e.g., hydrogen bonding networks in the pyrazole core influence receptor binding) .

Q. Table 3: Biological Activity Comparison

| Derivative | Substituent | IC (μM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | -F | 0.45 | |

| 4-Methoxyphenyl | -OCH | 1.2 |

(Advanced) What strategies are employed in designing analogs to enhance pharmacological properties?

Methodological Answer:

- Bioisosteric Replacement : Replace the fluorophenyl group with trifluoromethyl (e.g., improves metabolic stability by reducing CYP450 oxidation) .

- Hybridization : Fuse pyrazole with triazole or oxadiazole rings to enhance π-π stacking with target proteins (e.g., σ receptor antagonists) .

- Solubility Optimization : Introduce polar groups (e.g., -SONH) or use prodrug strategies (e.g., esterification of amine groups) .

Q. Key SAR Findings :

- Methyl at N1 increases lipophilicity (logP = 2.1) compared to unsubstituted analogs .

- Fluorine at the para position enhances binding affinity by 3-fold in kinase inhibition assays .

(Advanced) What challenges arise in interpreting crystallographic data, and how are they addressed?

Methodological Answer:

- Disorder in Crystal Lattices : Common in flexible substituents (e.g., methyl groups). Use SHELXL’s PART instruction to model partial occupancy .

- Twinned Data : Resolve using HKLF 5 format in SHELX to merge overlapping reflections .

- Hydrogen Bonding Ambiguity : Validate via Hirshfeld surface analysis (e.g., N–H···O interactions in the title compound show Å) .

Q. Workflow for Refinement :

Data Integration : Use SAINT or APEX3 .

Absorption Correction : Apply SADABS multi-scan .

Model Validation : Check R (<5% deviation from R) .

(Advanced) How can computational methods guide experimental design for pyrazole-based compounds?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in kinase targets (e.g., CDK2). Pyrazole’s NH forms hydrogen bonds with Asp86 (∆G = -9.2 kcal/mol) .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap = 4.1 eV correlates with redox stability) .

- MD Simulations : Assess solvation dynamics (e.g., TIP3P water model) to prioritize analogs with stable hydration shells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.